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This guide provides an objective comparison of the activity of the SWI5 transcription factor in
different yeast strains, supported by experimental data. The information is intended to assist
researchers in selecting appropriate strains for studies involving cell cycle regulation, gene
expression, and antifungal drug development.

Data Summary

The following table summarizes the quantitative and qualitative data on SWI5 activity and its
phenotypic consequences in various yeast strains as reported in the literature.
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Experimental Protocols
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Detailed methodologies for key experiments cited in the literature for assessing SWI5 activity
are outlined below.

Gene Deletion and Overexpression in S. cerevisiae

This protocol describes the generation of deletion and overexpression mutants to study the
function of SWI5.

a. Gene Deletion:

» Construct Deletion Cassette: A deletion cassette containing a selectable marker (e.g.,
kanMX) flanked by short regions of homology to the sequences immediately upstream and
downstream of the SWI5 open reading frame (ORF) is generated by PCR.

e Yeast Transformation: The deletion cassette is transformed into a wild-type diploid S.
cerevisiae strain (e.g., BY4743) using the lithium acetate/single-stranded carrier
DNA/polyethylene glycol method.

o Selection: Transformed cells are plated on a selective medium (e.g., YPD + G418) to select
for cells that have integrated the cassette.

 Verification: Correct integration and deletion of the SWI5 gene are verified by PCR using
primers flanking the SWI5 locus.

e Sporulation and Tetrad Dissection: The heterozygous diploid mutant is sporulated, and
tetrads are dissected to obtain haploid swi5A mutants.

b. Gene Overexpression:

o Construct Overexpression Cassette: A cassette is constructed where the native SWI5
promoter is replaced with a strong constitutive promoter, such as the ADH1 promoter.[2][3]
This cassette also includes a selectable marker.

e Yeast Transformation and Selection: The cassette is transformed into the wild-type strain,
and transformants are selected as described above.

 Verification: Successful replacement of the native promoter is confirmed by PCR and
subsequent quantitative real-time PCR (gRT-PCR) to measure the increase in SWI5
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transcript levels.[2][3]

Quantitative Real-Time PCR (qRT-PCR) for SWI5 and
Target Gene Expression

This method is used to quantify the transcript levels of SWI5 and its downstream target genes.

* RNA Extraction: Yeast cells are grown to mid-log phase under desired conditions. Total RNA
is extracted using a hot acid phenol method or a commercial Kit.

o DNase Treatment: The extracted RNA is treated with DNase | to remove any contaminating
genomic DNA.

o CcDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse
transcriptase and oligo(dT) or random primers.

e gRT-PCR: The gRT-PCR reaction is performed using a qPCR machine with SYBR Green or
a probe-based detection method. Primers specific to SWI5 and its target genes (e.g., HO,
SIC1) are used. A housekeeping gene (e.g., ACT1) is used as an internal control for
normalization.

o Data Analysis: The relative expression levels are calculated using the AACt method.

Western Blotting for Swi5 Protein Levels

This protocol is for the detection and quantification of the Swi5 protein.

o Protein Extraction: Yeast cell lysates are prepared by methods such as glass bead lysis in a
suitable lysis buffer containing protease inhibitors.

o Protein Quantification: The total protein concentration in the lysate is determined using a
protein assay (e.g., Bradford or BCA assay).

o SDS-PAGE and Transfer: Equal amounts of total protein are separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a
nitrocellulose or PVDF membrane.
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e Immunoblotting: The membrane is blocked and then incubated with a primary antibody
specific to Swi5. After washing, the membrane is incubated with a secondary antibody
conjugated to an enzyme (e.g., horseradish peroxidase).

o Detection: The protein bands are visualized using a chemiluminescent substrate and an
imaging system. The band intensities can be quantified using densitometry software. A
loading control (e.g., an antibody against actin or tubulin) is used for normalization.

Visualizations
SWI5 Regulatory Pathway

The following diagram illustrates the key regulatory inputs and downstream targets of the SWI5
transcription factor in Saccharomyces cerevisiae.
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Caption: Regulation and downstream targets of the SWI5 transcription factor in S. cerevisiae.

Experimental Workflow for Comparing SWI5 Activity

The diagram below outlines a typical experimental workflow for comparing SWI5 activity
between different yeast strains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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